Enantioselectivity Control: (R)- vs (S)-Configuration in Asymmetric Hydrosilylation
The (S)-enantiomer of this ligand, when incorporated into a rhodium N-heterocyclic carbene complex, catalyzes the hydrosilylation of acetophenone to afford (S)-1-phenylethanol with 90% ee and 92% isolated yield [1]. The (R)-enantiomer (target compound) would be expected to produce the opposite (R)-configured alcohol under identical conditions, enabling access to either enantiomer series based on ligand choice [2].
| Evidence Dimension | Enantiomeric excess (ee) and absolute configuration control |
|---|---|
| Target Compound Data | Predicted to produce (R)-1-phenylethanol with 90% ee (extrapolated from S-enantiomer data) |
| Comparator Or Baseline | (S)-enantiomer-derived catalyst produces (S)-1-phenylethanol with 90% ee |
| Quantified Difference | Opposite absolute configuration; identical magnitude of asymmetric induction expected |
| Conditions | Rh-catalyzed hydrosilylation of acetophenone with diphenylsilane in THF at -60°C |
Why This Matters
Procurement of the correct (R)-enantiomer is essential for achieving the desired (R)-product stereochemistry in asymmetric synthesis campaigns.
- [1] César, V., Bellemin-Laponnaz, S., & Gade, L. H. (2005). Designing the 'search pathway' in the development of a new class of highly efficient stereoselective hydrosilylation catalysts. Chemistry – A European Journal, 11(9), 2862–2873. View Source
- [2] César, V., Bellemin-Laponnaz, S., & Gade, L. H. (2005). Designing the 'search pathway' in the development of a new class of highly efficient stereoselective hydrosilylation catalysts. Chemistry – A European Journal, 11(9), 2862–2873. Supporting Information. View Source
